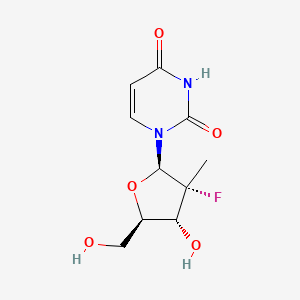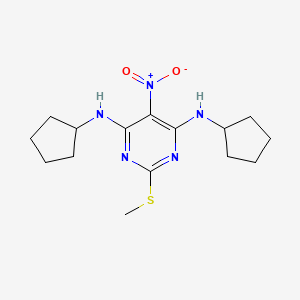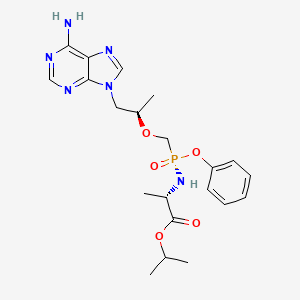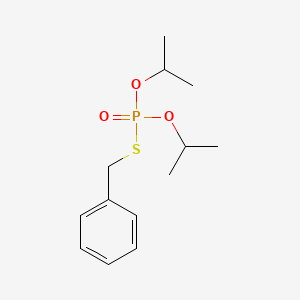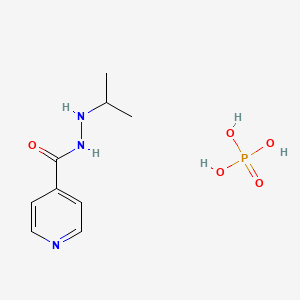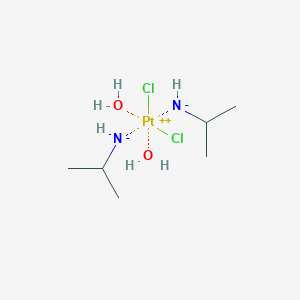
Isocorydin
Übersicht
Beschreibung
Isocorydine is an aporphine alkaloid . It is a natural product found in Pteridophyllum racemosum, Stephania lincangensis, and other organisms . It is also found in cherimoya and is an alkaloid from Peumus boldus (boldo) .
Synthesis Analysis
Based on gene expression and phylogenetic relationship, the biosynthetic pathways of isocorydine have been proposed . A gene encoding O-methyltransferase (DsOMT), which catalyzes O-methylation at C7 of (S)-corytuberine to form isocorydine, has been characterized .
Molecular Structure Analysis
Isocorydine has a molecular formula of C20H23NO4 . It belongs to the family of Aporphines, which are quinoline alkaloids containing the dibenzo[de,g]quinoline ring system .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität beim Hepatozellulären Karzinom
Isocorydin hat sich als Hemmstoff der Zellproliferation in Hepatozellulären Karzinomzelllinien erwiesen, indem es einen G2/M-Zellzyklusarrest und Apoptose induziert. Es zielt auch auf zelluläre Nebenpopulationen ab, die resistent gegen Medikamente sind und oft mit Krebsstammzellen assoziiert sind, indem es eine PDCD4-vermittelte Apoptose induziert .
Derivate zur Steigerung der Antitumoraktivität
Chemische Modifikationen von this compound haben zu Derivaten geführt, die eine verbesserte Antitumoraktivität zeigen. So haben beispielsweise 8-Amino-Isocorydin und 6a,7-Dihydrogen-Isocorydione die Fähigkeit gezeigt, das Wachstum von menschlichen Lungen- und Magenkrebszellen zu hemmen .
Antitumoraktivität gegen Plattenepithelkarzinom des Mundes
This compound kann die Proliferation von Mundschleimhautkrebszellen hemmen, ihre Zytoskelettstruktur zerstören, mitochondriale Dysfunktion und Energiemetabolismusstörungen induzieren und die Zell-Apoptose beschleunigen, was eine signifikante Antitumoraktivität gegen Plattenepithelkarzinom des Mundes (OSCC) zeigt .
Reduktion der Migrations- und Invasionsfähigkeit von Krebszellen
ICD reduziert die Migrations- und Invasionsfähigkeit von Krebszellen signifikant, wobei die Wirkung mit zunehmender Behandlungszeit stärker wird .
Entzündungshemmende Wirkungen
Obwohl this compound in erster Linie wegen seiner Antitumoreigenschaften erforscht wird, zeigt es auch Potenzial in der Behandlung von Entzündungen. Es wurde in klinischen Umgebungen verwendet, um Krämpfe zu lindern, Blutgefäße zu erweitern, Malaria und Hypoxie zu behandeln .
Wirkmechanismus
Target of Action
Isocorydine (ICD) is an isoquinoline alkaloid that exhibits strong antitumor effects on numerous human cell lines . The primary targets of ICD are the energy metabolism and filamentous actin structures of cancer cells . These targets play a crucial role in the proliferation, migration, and invasion of cancer cells .
Mode of Action
ICD interacts with its targets by disrupting the energy metabolism and filamentous actin structures of cancer cells . This disruption leads to significant changes in the cytoskeleton morphology and mechanical properties of the cells . Specifically, ICD causes deformation and depolymerization of cytoskeletal actin .
Biochemical Pathways
The action of ICD affects several biochemical pathways. It leads to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I-IV in cancer cells . These changes disrupt the normal functioning of these pathways, leading to downstream effects such as decreased proliferation and increased apoptosis of cancer cells .
Pharmacokinetics
The pharmacokinetics of ICD have been studied in rats using a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method . ICD is well-absorbed after oral administration, and the absolute bioavailability was found to be 76.5% . The half-life of ICD after intravenous and oral administration was 2.2 hours and 2.0 hours, respectively . These ADME properties impact the bioavailability of ICD, influencing its therapeutic efficacy.
Result of Action
The action of ICD results in significant molecular and cellular effects. It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased . In comparison to an untreated group, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases . Ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDJEKNFOQJOY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023580 | |
| Record name | Isocorydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
475-67-2 | |
| Record name | (+)-Isocorydine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorydine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)


